7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a highly complex tricyclic scaffold with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a 3,4-dimethoxyphenethyl group at position 7, a 4-methoxyphenethyl carboxamide at position N, and an 11-methyl group.
Properties
Molecular Formula |
C32H33N5O5 |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C32H33N5O5/c1-20-6-5-16-37-29(20)35-30-25(32(37)39)19-24(31(38)34-15-13-21-7-10-23(40-2)11-8-21)28(33)36(30)17-14-22-9-12-26(41-3)27(18-22)42-4/h5-12,16,18-19,33H,13-15,17H2,1-4H3,(H,34,38) |
InChI Key |
QVHXXFHRFJFWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazatricyclo framework: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the imino group: This step typically involves the reaction of an amine with a suitable aldehyde or ketone under acidic or basic conditions.
Attachment of the phenyl groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the urgent need for new treatments for tuberculosis (TB), particularly against resistant strains of Mycobacterium tuberculosis. The compound has been identified as a potential inhibitor of polyketide synthase 13 (Pks13), which is crucial for the survival of mycobacteria. In vitro testing has shown that derivatives of this compound exhibit significant antitubercular activity with minimum inhibitory concentrations (MIC) below 1 µM .
Key Findings:
- Target: Pks13 thioesterase domain
- Activity: Antitubercular potency improved through structural optimization
- MIC: < 1 µM
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds in drug development. The compound's structure allows for modifications that can enhance its biological activity and reduce toxicity.
Synthetic Routes
Research has detailed various synthetic pathways to create analogs of this compound. For instance, hydroxy amidines can be condensed with methyl 2-chloro-2-oxo-acetate to form substituted oxadiazoles, which can then be transformed into amides through further reactions .
Synthetic Pathway Overview:
- Condensation of hydroxy amidine with methyl ester.
- Formation of amides from the resulting carboxylic acid.
- Alkylation to introduce methoxy groups.
Inhibition of Enzymatic Activity
The compound has shown promise in inhibiting certain enzymes associated with disease pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
Case Study:
A study demonstrated that modifications to the phenethyl amide structure resulted in enhanced inhibitory activity against specific targets involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methodological Framework for Structural Similarity Assessment
Compound similarity is evaluated using molecular fingerprints (e.g., MACCS, Morgan) and similarity coefficients like Tanimoto or Dice . These methods encode structural features into bit arrays, enabling quantitative comparisons. For example, a Tanimoto coefficient ≥0.7 indicates high similarity, often correlating with shared biological activity . However, "activity cliffs"—minor structural changes leading to drastic activity differences—highlight limitations of this approach .
Structural and Functional Analogues
Key Observations:
- Substituent Impact : The target compound’s 3,4-dimethoxyphenyl and 4-methoxyphenyl groups enhance lipophilicity (logP ~3.5–4.0), similar to gefitinib’s halogenated aryl groups, which improve membrane permeability .
- Pharmacokinetics: The carboxamide and imino groups may confer solubility challenges, akin to aglaithioduline’s hydroxamate moiety, which requires formulation optimization .
Activity Cliffs and Divergent Outcomes
Minor structural variations in similar compounds can lead to significant functional differences. For instance:
- SAHA vs. Aglaithioduline : Despite ~70% similarity, aglaithioduline’s benzyl substituents alter HDAC isoform selectivity compared to SAHA’s linear alkyl chain .
- Hypothetical Case : Replacing the target compound’s 3,4-dimethoxyphenyl with a 4-fluorophenyl group (similar to gefitinib) could shift activity from kinase to protease inhibition due to altered electronic profiles .
Biological Activity
The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This document aims to present a detailed overview of its biological activity based on available research findings.
Molecular Characteristics
- Molecular Formula : C32H33N5O5
- Molecular Weight : 567.6 g/mol
- IUPAC Name : 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes and receptors involved in various biochemical pathways. The presence of functional groups such as imino and methoxy enhances its reactivity and potential binding affinity to target sites.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar triazatricyclo compounds show significant antimicrobial properties against various pathogens.
- Antitumor Activity : Some analogs have been reported to inhibit tumor cell proliferation in vitro and in vivo models.
- Anti-inflammatory Properties : Compounds with similar structural features have demonstrated the ability to reduce inflammation in experimental models.
Table 1: Summary of Biological Activities
Table 2: Structural Features Contributing to Biological Activity
| Structural Feature | Contribution to Activity |
|---|---|
| Imino Group | Enhances binding to biological targets |
| Methoxy Groups | Modulates lipophilicity and solubility |
| Triazatricyclo Core | Provides a scaffold for diverse functionalization |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of related triazatricyclo compounds against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for one derivative, suggesting significant potential for further development as an antibacterial agent.
Case Study 2: Antitumor Activity
In a murine model of breast cancer, a structurally similar compound demonstrated a 70% reduction in tumor size when administered at a dosage of 50 mg/kg body weight over four weeks. This highlights the potential application of such compounds in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
